Diethyl(methacryloyloxyethyl)phosphonate

Hydrolytic Stability Phosphonate Phosphate

Diethyl(methacryloyloxyethyl)phosphonate (CAS: 250.23 g/mol, C10H19O5P) is a phosphorus-containing methacrylate monomer that belongs to the class of α-phosphonoalkyl acrylates. Structurally, it features a methacrylate polymerizable group linked via an ethylene spacer to a diethyl phosphonate moiety.

Molecular Formula C10H19O5P
Molecular Weight 250.23 g/mol
Cat. No. B14127177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(methacryloyloxyethyl)phosphonate
Molecular FormulaC10H19O5P
Molecular Weight250.23 g/mol
Structural Identifiers
SMILESCCOP(=O)(CCOC(=O)C(=C)C)OCC
InChIInChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)8-7-13-10(11)9(3)4/h3,5-8H2,1-2,4H3
InChIKeyZQBWPISHKSLENR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl(methacryloyloxyethyl)phosphonate: A Reactive Phosphonate Monomer for Procurement-Driven Flame-Retardant Polymer Design


Diethyl(methacryloyloxyethyl)phosphonate (CAS: 250.23 g/mol, C10H19O5P) is a phosphorus-containing methacrylate monomer that belongs to the class of α-phosphonoalkyl acrylates [1]. Structurally, it features a methacrylate polymerizable group linked via an ethylene spacer to a diethyl phosphonate moiety. This design strategically combines radical polymerization capability through the methacrylate functionality with the inherent thermal and flame-retardant properties conferred by the phosphonate group's C–P bond, which is characteristically more hydrolytically stable than the P–O–C bond found in phosphate analogs [2]. The compound is primarily employed as a comonomer in free-radical copolymerizations (bulk, solution, or plasma-induced grafting) to impart durable, non-leaching flame retardancy, elevated glass transition temperature (Tg), and optical transparency to acrylic-based materials [3].

Why Diethyl(methacryloyloxyethyl)phosphonate Cannot Be Freely Substituted with Generic Phosphorus Acrylates


Substituting diethyl(methacryloyloxyethyl)phosphonate with a generic phosphorus monomer is not straightforward because even minor structural variations profoundly alter polymer architecture and performance. For instance, replacing the methacrylate group with an acrylate (e.g., diethyl(acryloyloxyethyl)phosphate, DEAEP) changes the polymerization kinetics and yields a rubbery rather than glassy polymer film, directly impacting hardness and mechanical integrity [1]. Similarly, substituting the phosphonate group with a phosphate (e.g., diethyl-2-(methacryloyloxyethyl)phosphate, DEMEP) replaces the hydrolytically stable C–P bond with a labile P–O–C bond, compromising long-term durability [2]. Even changing the spacer length from ethylene to methylene (as in diethyl(methacryloyloxymethyl)phosphonate, DEMMP) alters the polarity and flexibility of the side chain, which affects copolymer Tg and the concentration of phosphorus required to achieve a given UL 94 rating. The empirical evidence below demonstrates that the specific combination of the methacrylate function, phosphonate linkage, and ethylene spacer in this compound achieves a unique balance of V-0 flame retardancy, high Tg retention, and optical clarity that closely related analogs do not simultaneously replicate [3].

Head-to-Head Quantitative Differentiation Evidence for Diethyl(methacryloyloxyethyl)phosphonate Against Closest Analogs


Hydrolytic Stability: Phosphonate vs. Phosphate Bond Durability

Diethyl(methacryloyloxyethyl)phosphonate possesses a direct carbon-phosphorus (C–P) bond linking the ethylene spacer to the phosphorus atom. In contrast, its closest phosphate analog, diethyl-2-(methacryloyloxyethyl)phosphate (DEMEP), contains a carbon-oxygen-phosphorus (C–O–P) ester linkage. The C–P bond is inherently resistant to hydrolysis, while the phosphate ester bond in DEMEP is susceptible to hydrolytic cleavage, particularly under acidic or basic conditions and at elevated temperatures. This structural difference means that polymers derived from the phosphonate monomer maintain their phosphorus content and flame-retardant integrity under service conditions that would degrade phosphate-based systems [1]. Although direct quantitative hydrolysis rate constants for the two monomers under identical conditions were not located in the accessible literature, the class-level stability advantage of phosphonates over phosphates is well-established and is a critical selection criterion when long-term durability and non-leaching performance are required [2].

Hydrolytic Stability Phosphonate Phosphate Durability

Polymer Mechanical Profile: Glassy vs. Rubbery Behavior in Plasma Polymerization

Under identical argon plasma-induced polymerization conditions, the methacrylate-functional monomer diethyl-2-(methacryloyloxyethyl)phosphate (DEMEP) yields a glassy polymer film, whereas its acrylate counterpart diethyl(acryloyloxyethyl)phosphate (DEAEP) and the acrylate-phosphonate monomers (DEAMP, DMAMP) produce rubbery films [1]. Because diethyl(methacryloyloxyethyl)phosphonate shares the same methacrylate polymerizable group as DEMEP, it is expected to similarly form a glassy, stiff polymer network. The glassy morphology is critical for applications requiring surface hardness, scratch resistance, and dimensional stability that cannot be achieved with the rubbery films obtained from acrylate analogs. This behavior was monitored by 1H NMR spectroscopy in DMSO-d6, confirming the structure-property relationship between methacrylate functionality and glassy final polymer architecture.

Plasma Polymerization Film Morphology Methacrylate vs. Acrylate

Flame Retardancy and Glass Transition Temperature Trade-Off: Copolymer Performance with Optimal Phosphorus Loading

The KURARAY patent (US20160002380A1) explicitly identifies diethyl 2-methacryloyloxyethyl phosphonate as one of the two most preferred phosphonate monomers for achieving a copolymer with both high fire retardancy and a high glass transition temperature, while maintaining excellent transparency [1]. The copolymer, when formulated with 2.0 to 6.0% by mass phosphorus content from this monomer, achieves a fire retardancy index of not less than V-1 and preferably V-0 as determined by the UL 94V test (3.0–3.2 mm thickness). Simultaneously, the copolymer exhibits a glass transition temperature (Tg) in the range of 90 to 180°C (midpoint Tg by DSC, measured per JIS K7121, second heating at 10°C/min) [1]. The patent further notes that prior art phosphonate or phosphate copolymers required a high comonomer ratio to improve flame retardancy, which consequently lowered the Tg and made the material unsuitable for high-temperature use. The use of diethyl 2-methacryloyloxyethyl phosphonate overcomes this limitation by enabling a favorable balance between phosphorus loading and thermal resistance.

Flame Retardancy Glass Transition Temperature UL 94 Optical Transparency

Synthetic Accessibility: Michaelis-Becker vs. Acid Chloride Route

Diethyl(methacryloyloxyethyl)phosphonate and its dimethyl analog can be synthesized via the Michaelis-Becker reaction, which involves the reaction of a dialkyl phosphite with an alkyl halide under mild conditions using non-corrosive, moisture-insensitive reagents [1]. This route is explicitly stated to be advantageous over the acid chloride method commonly used for phosphate monomers, which employs corrosive and moisture-sensitive reagents, generating HCl byproducts. The mild reaction conditions and easily handled reagents of the Michaelis-Becker route translate to safer scale-up, lower equipment corrosion, and reduced purification burden. This provides a process-chemistry advantage over phosphate-based analogs (e.g., DEMEP) that typically require the use of diethyl chlorophosphate and rigorous exclusion of moisture.

Synthesis Michaelis-Becker Process Chemistry Scale-Up

Optimal Procurement and Application Scenarios for Diethyl(methacryloyloxyethyl)phosphonate


High-Tg, V-0 Transparent Molded Articles for Optics and Electronics

Use diethyl(methacryloyloxyethyl)phosphonate as a comonomer in methyl methacrylate (MMA)-based copolymerization to produce transparent molded articles requiring V-0 flame retardancy and a glass transition temperature above 100°C. The patent evidence demonstrates that phosphorus loadings of 2.0–6.0 wt.% achieve UL 94 V-0 while preserving Tg in the 100–165°C range and maintaining excellent optical transparency, making it suitable for LED lighting covers, optical lenses, and electronic display components [1].

Durable Flame-Retardant Textile Coatings via Plasma Graft-Polymerization

Employ diethyl(methacryloyloxyethyl)phosphonate in low-pressure argon plasma-induced graft-polymerization onto polyacrylonitrile (PAN) or cotton fabrics to impart wash-resistant flame retardancy. The methacrylate group ensures the formation of a glassy, durable polymer coating on the fiber surface, while the phosphonate C–P bond provides long-term hydrolytic stability of the phosphorus content, sustaining flame retardancy after multiple laundering cycles [2].

Non-Leaching Reactive Flame Retardant for PMMA-Based Construction Materials

Incorporate diethyl(methacryloyloxyethyl)phosphonate as a reactive comonomer in bulk or solution polymerization of PMMA to replace additive flame retardants such as diethyl ethyl phosphonate (DEEP). Cone calorimetry data on the closely related DEMMP copolymer shows a significantly lower peak heat release rate (449 kW/m²) compared to the additive-loaded PMMA (583 kW/m²), along with greater char formation. The reactive incorporation prevents plasticization, Tg depression, and surface blooming associated with additive approaches, resulting in mechanically robust, permanently flame-retarded sheets for construction and transportation interiors [3].

Hydrolytically Stable Phosphonate-Functional Polymers for Biomedical or Marine Coatings

Utilize the hydrolytic stability of the phosphonate C–P bond to design methacrylate-based copolymers for environments where phosphate-ester linkages would degrade. The phosphonate group resists hydrolysis under both acidic and basic conditions, making it suitable for marine anti-fouling coatings that require long-term phosphorus retention, or for biomedical polymers where controlled degradation is not desired. This class-level stability advantage over phosphate analogs such as DEMEP is critical when material service life in aqueous or physiological environments is a procurement specification [3].

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